![molecular formula C24H28N2O8 B14614483 [2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate CAS No. 59573-55-6](/img/structure/B14614483.png)
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate is a complex organic compound with the molecular formula C24H28N2O8 and a molecular weight of 472.4877 This compound is known for its unique structure, which includes multiple functional groups such as hydroxyl, amide, and ester groups
Métodos De Preparación
The synthesis of [2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate involves several steps, typically starting with the preparation of the cyclohexyl core followed by the introduction of the functional groups. The synthetic route often includes the following steps:
Formation of the Cyclohexyl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclohexyl ring.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.
Formation of Amide Groups: The amide groups are formed by reacting the intermediate compound with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the hydroxyl groups with acetic anhydride to form the acetate ester.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide or potassium dichromate.
Reduction: The compound can undergo reduction reactions to convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The acetate ester can be hydrolyzed to form the corresponding alcohol using acidic or basic conditions.
Condensation: The compound can participate in condensation reactions to form larger molecules, such as polyamides or polyesters.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of [2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, it may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with cell membranes .
Comparación Con Compuestos Similares
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate can be compared with other similar compounds, such as:
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] benzoate: Similar structure but with a benzoate ester instead of an acetate ester.
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] propionate: Similar structure but with a propionate ester.
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] butyrate: Similar structure but with a butyrate ester.
These compounds share similar functional groups but differ in the ester moiety, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific ester group, which may confer distinct properties and applications.
Propiedades
Número CAS |
59573-55-6 |
|---|---|
Fórmula molecular |
C24H28N2O8 |
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
[2,3-dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate |
InChI |
InChI=1S/C24H28N2O8/c1-15(27)34-22-19(26-24(31)33-14-17-10-6-3-7-11-17)12-18(20(28)21(22)29)25-23(30)32-13-16-8-4-2-5-9-16/h2-11,18-22,28-29H,12-14H2,1H3,(H,25,30)(H,26,31) |
Clave InChI |
KWQZCDOBVADBLD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(CC(C(C1O)O)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
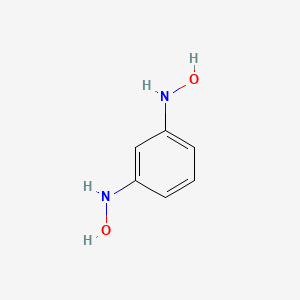
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
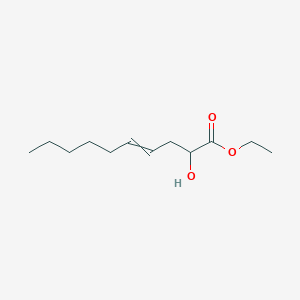
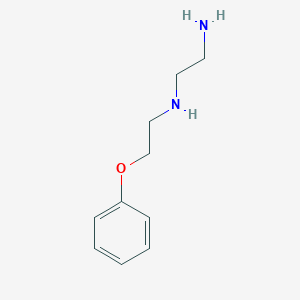
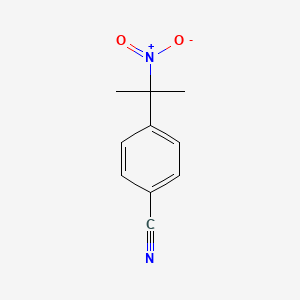
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
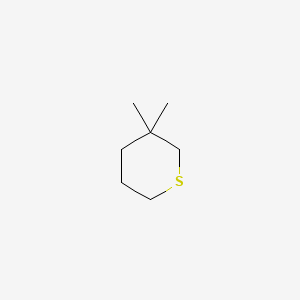
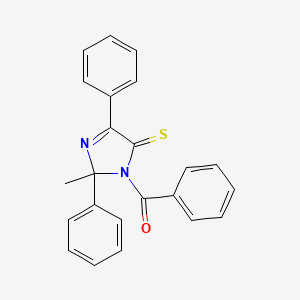
![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
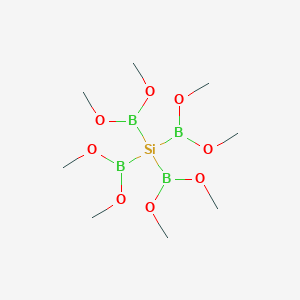
![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
